![molecular formula C15H15FN2O3 B7569023 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569023.png)
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid
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Overview
Description
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid, also known as FSCPX, is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed throughout the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. FSCPX has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays a crucial role in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. The adenosine A1 receptor is widely distributed throughout the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid binds to the adenosine A1 receptor and prevents the binding of adenosine, thereby blocking its inhibitory effects on neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. In animal studies, 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has been shown to increase dopamine release in the striatum, which may have implications for the treatment of Parkinson's disease. 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has also been shown to increase seizure threshold in animal models of epilepsy, suggesting that it may have potential therapeutic applications in the treatment of epilepsy. In addition, 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has been shown to have antidepressant-like effects in animal models of depression, suggesting that it may have potential therapeutic applications in the treatment of depression.
Advantages and Limitations for Lab Experiments
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid is its high selectivity for the adenosine A1 receptor, which makes it a useful tool for studying the role of the adenosine A1 receptor in various physiological processes. However, 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has a relatively low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are a number of future directions for the study of 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid. One area of research is the development of novel drugs that target the adenosine A1 receptor for the treatment of neurological and psychiatric disorders. Another area of research is the study of the role of the adenosine A1 receptor in various physiological processes, including sleep, pain perception, and cardiovascular function. In addition, future research may focus on the development of new synthesis methods for 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid that are more efficient and cost-effective.
Synthesis Methods
The synthesis of 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid involves a series of chemical reactions that are carried out under controlled conditions. The starting material for the synthesis is 3-fluorobenzaldehyde, which is converted to 2-(3-fluorophenyl)-1,3-oxazole through a cyclization reaction. The resulting oxazole is then reacted with pyrrolidine-3-carboxylic acid to yield 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid. The synthesis of 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The adenosine A1 receptor is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity, making it a promising target for the development of novel drugs for the treatment of neurological and psychiatric disorders. 1-[[2-(3-Fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, epilepsy, and depression.
properties
IUPAC Name |
1-[[2-(3-fluorophenyl)-1,3-oxazol-4-yl]methyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3/c16-12-3-1-2-10(6-12)14-17-13(9-21-14)8-18-5-4-11(7-18)15(19)20/h1-3,6,9,11H,4-5,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZRYZFYZPGLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=COC(=N2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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